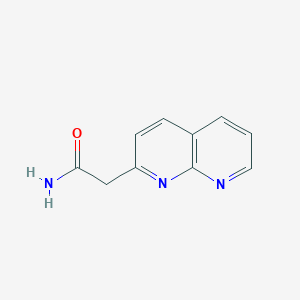

2-(1,8-Naphthyridin-2-yl)acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9N3O |

|---|---|

Molecular Weight |

187.2 g/mol |

IUPAC Name |

2-(1,8-naphthyridin-2-yl)acetamide |

InChI |

InChI=1S/C10H9N3O/c11-9(14)6-8-4-3-7-2-1-5-12-10(7)13-8/h1-5H,6H2,(H2,11,14) |

InChI Key |

NHRCLSBTSMNCJE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(C=C2)CC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 1,8 Naphthyridin 2 Yl Acetamide

Retrosynthetic Analysis of the 2-(1,8-Naphthyridin-2-yl)acetamide Framework

A retrosynthetic analysis of this compound reveals several key bond disconnections that inform potential synthetic routes. The most logical disconnection is at the C-C bond between the naphthyridine ring and the acetamide (B32628) group, or at the amide bond (C-N) of the acetamide moiety.

Disconnection of the C-N amide bond suggests a late-stage amidation of a 2-(1,8-naphthyridin-2-yl)acetic acid derivative. This approach relies on the prior synthesis of the acetic acid precursor, which itself can be derived from a 2-methyl-1,8-naphthyridine through functional group interconversion.

Disconnection of the C-C bond between the ring and the side chain points towards strategies involving the coupling of a 2-halo-1,8-naphthyridine with a suitable two-carbon synthon, such as an acetamide enolate or its equivalent. Alternatively, a 2-methyl-1,8-naphthyridine can be functionalized at the methyl group.

The core 1,8-naphthyridine (B1210474) ring is a primary target for retrosynthetic simplification. The most common and direct approach is the Friedländer annulation, which involves the condensation of a 2-aminopyridine (B139424) derivative with a β-dicarbonyl compound or its equivalent. For the target molecule, this would typically involve reacting 2-aminonicotinaldehyde with a four-carbon component that can ultimately be converted to the acetamide side chain.

Classical Synthetic Routes to 1,8-Naphthyridine-2-substituted Compounds

The Friedländer synthesis is a cornerstone of classical routes to 1,8-naphthyridine derivatives. nih.gov This method involves the acid- or base-catalyzed condensation of a 2-aminopyridine-3-carbaldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. nih.gov For the synthesis of 2-substituted 1,8-naphthyridines, a variety of carbonyl compounds can be employed. For instance, the reaction of 2-aminonicotinaldehyde with acetone (B3395972) yields 2-methyl-1,8-naphthyridine. nih.gov This methyl group can then be further functionalized to introduce the acetamide side chain, for example, through halogenation followed by cyanation and subsequent hydrolysis to the carboxylic acid, which is then amidated.

Another classical approach is the Vilsmeier-Haack reaction, which can be used to synthesize 2-chloro-3-formyl-1,8-naphthyridine from N-(pyridin-2-yl)acetamide. ekb.eg The resulting chloro-substituted naphthyridine can then undergo nucleophilic substitution or cross-coupling reactions to introduce the desired 2-substituent.

Advanced Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry has introduced a range of catalytic methods that offer improved efficiency, selectivity, and functional group tolerance for the synthesis of 1,8-naphthyridine derivatives.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis plays a significant role in the functionalization of the 1,8-naphthyridine core. Cobalt-catalyzed cross-coupling reactions, for instance, have been shown to be effective for the arylation and alkylation of halogenated naphthyridines. nih.gov A CoCl₂ catalyst can facilitate the coupling of chloronaphthyridines with alkyl and aryl Grignard reagents, as well as arylzinc halides. nih.gov This approach could be adapted to introduce the acetamide side chain or a precursor.

Copper-catalyzed reactions have also been employed in the synthesis of 2-substituted quinolines and could be applicable to 1,8-naphthyridines. organic-chemistry.org For example, a copper-catalyzed [5 + 1] annulation of 2-ethynylanilines has been reported. organic-chemistry.org

Organocatalytic Strategies

Organocatalysis offers a metal-free alternative for the synthesis of 1,8-naphthyridines. TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) has been identified as a highly reactive and regioselective catalyst for the preparation of 2-substituted 1,8-naphthyridines from o-aminoaromatic aldehydes and unmodified methyl ketones. organic-chemistry.org This method provides a direct route to the 2-methyl substituted core, which is a key intermediate.

Green Chemistry Principles in the Synthesis of this compound

Increasing environmental awareness has spurred the development of greener synthetic methods for 1,8-naphthyridines. A significant advancement is the use of water as a solvent for the Friedländer reaction. nih.govrsc.org This approach often utilizes mild catalysts like lithium hydroxide (B78521) (LiOH) or choline (B1196258) hydroxide (ChOH) and can proceed with high yields. nih.govrsc.org The use of water as a solvent is particularly advantageous as many of the reactants in the Friedländer condensation are water-soluble. nih.gov

Furthermore, the starting material 2-aminonicotinaldehyde can be derived from nicotinamide (B372718) (vitamin B3), which can be sourced from non-petrochemical feedstocks, adding to the sustainability of the synthesis. rsc.org Solvent-free solid-state grinding methods have also been explored for the synthesis of 1,8-naphthyridine derivatives, offering advantages such as reduced pollution, high product purity, and simple procedures. researchgate.net

Comparative Analysis of Synthetic Efficiencies and Selectivities

The choice of synthetic route for this compound depends on factors such as desired yield, purity, cost, and environmental impact.

| Method | Catalyst/Reagents | Advantages | Disadvantages | Yield |

| Classical Friedländer | Acid or base catalysts, organic solvents | Well-established, versatile | Often harsh conditions, use of hazardous solvents | Moderate to high |

| Green Friedländer | LiOH, ChOH, or basic ionic liquids in water | Environmentally friendly, mild conditions, high yields | Substrate solubility can be a limitation | High to excellent nih.govrsc.org |

| Vilsmeier-Haack | POCl₃, DMF | Access to chloro-substituted intermediates for further functionalization | Use of corrosive and hazardous reagents | Good |

| Transition Metal-Catalyzed Cross-Coupling | Co, Cu catalysts | High functional group tolerance, good yields | Metal contamination of product, cost of catalysts | Good to high nih.gov |

| Organocatalysis | TABO | Metal-free, high regioselectivity | Catalyst may not be commercially available | Good organic-chemistry.org |

Table 1: Comparison of Synthetic Methodologies for 1,8-Naphthyridine Derivatives

Theoretical and Computational Investigations of 2 1,8 Naphthyridin 2 Yl Acetamide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods provide insights into the distribution of electrons and the energies of different electronic states.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is a workhorse of computational chemistry for predicting the ground-state properties of molecules. For 2-(1,8-Naphthyridin-2-yl)acetamide, DFT calculations would typically be employed to determine its optimized molecular geometry, vibrational frequencies, and electronic properties such as dipole moment and polarizability. The choice of functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results.

Ab Initio Methods for Electronic Configuration

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchical approach to approximating the electronic Schrödinger equation. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. For this compound, these methods could be used to refine the understanding of its electronic configuration and to benchmark the results obtained from DFT.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion, MD simulations can provide a detailed picture of the conformational landscape and flexibility of a molecule over time. For this compound, MD simulations would reveal the accessible conformations of the acetamide (B32628) side chain relative to the rigid naphthyridine ring system. This information is critical for understanding how the molecule might interact with biological targets.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. The energy and spatial distribution of these orbitals are key indicators of a molecule's chemical reactivity. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability. For this compound, FMO analysis would predict the most likely sites for electrophilic and nucleophilic attack, offering insights into its potential chemical reactions.

A hypothetical data table for FMO analysis might look like this:

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Electrostatic Potential Mapping and Charge Distribution Analysis

Electrostatic potential (ESP) mapping provides a visual representation of the charge distribution within a molecule. It is a valuable tool for understanding intermolecular interactions, such as hydrogen bonding and electrostatic interactions. For this compound, an ESP map would highlight the electron-rich regions (typically around the nitrogen and oxygen atoms) and electron-deficient regions, which are crucial for predicting its binding modes with other molecules. Mulliken and Natural Bond Orbital (NBO) population analyses are other computational techniques used to quantify the partial charges on each atom.

Solvent Effects on Molecular Conformation and Electronic Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational methods can account for solvent effects either explicitly, by including individual solvent molecules in the simulation, or implicitly, by modeling the solvent as a continuous medium. For this compound, studying solvent effects is important to understand how its conformation and electronic properties, such as its dipole moment and orbital energies, would change in different environments, for example, in a polar solvent like water versus a nonpolar solvent.

Computational Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Following a comprehensive search of scientific literature and computational chemistry databases, it has been determined that there are currently no publicly available, detailed theoretical studies or published research findings specifically focused on the computational prediction of spectroscopic parameters (NMR, IR, UV-Vis) for the compound This compound .

While computational methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are standard approaches for predicting the spectroscopic properties of organic molecules, and numerous studies exist for the broader class of 1,8-naphthyridine (B1210474) derivatives, the specific target compound of this article has not been the subject of such a detailed computational investigation in the available literature. Research in this area tends to focus on derivatives with specific biological activities or photophysical properties, and "this compound" does not appear to have been included in these studies.

Therefore, the generation of data tables for predicted NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions, as requested, is not possible without original, unpublished research. The creation of such data would require performing a full computational analysis, which is beyond the scope of this work.

For illustrative purposes, general computational studies on other 1,8-naphthyridine derivatives have successfully employed methods like B3LYP with basis sets such as 6-311G(d,p) to interpret experimental spectra. These studies provide a framework for how such an investigation of "this compound" could be conducted. However, without specific data, no further information can be provided.

Reactivity and Derivatization Studies of 2 1,8 Naphthyridin 2 Yl Acetamide

Modifications at the Acetamide (B32628) Nitrogen and Carbonyl Moieties

The acetamide group attached to the 2-position of the 1,8-naphthyridine (B1210474) ring offers several sites for chemical modification, including the nitrogen atom and the carbonyl group. These modifications can lead to a diverse range of derivatives with potentially altered biological activities and physicochemical properties.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the acetamide group, while generally less nucleophilic than a free amine due to the adjacent electron-withdrawing carbonyl group, can undergo alkylation and acylation under appropriate conditions.

N-Alkylation: The N-alkylation of amides typically requires a strong base to deprotonate the amide nitrogen, forming a more nucleophilic amide anion. This anion can then react with an alkyl halide to yield the N-alkylated product. While no specific examples of N-alkylation of 2-(1,8-Naphthyridin-2-yl)acetamide are reported, analogous reactions are well-established in organic synthesis. For instance, the use of sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) is a common method for the N-alkylation of secondary amides.

N-Acylation: The N-acylation of the acetamido group would lead to the formation of a diacylamino derivative. This transformation can be achieved by reacting the parent acetamide with an acyl chloride or an acid anhydride (B1165640) under basic conditions. A highly relevant analogue, 2-amino-7-methyl-1,8-naphthyridine, has been shown to undergo acetylation with acetic anhydride to form N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide. nih.gov This reaction demonstrates the feasibility of acylating an amino group at the 2-position of the 1,8-naphthyridine ring. It can be inferred that this compound could similarly be acylated, for example, with benzoyl chloride in the presence of a base like pyridine (B92270) to yield N-benzoyl-N-(1,8-naphthyridin-2-ylmethyl)acetamide.

| Reaction | Reagent/Conditions | Expected Product |

| N-Alkylation | 1. NaH, DMF; 2. RX (e.g., CH3I) | N-Alkyl-2-(1,8-naphthyridin-2-yl)acetamide |

| N-Acylation | Acyl chloride (e.g., PhCOCl), Pyridine | N-Acyl-2-(1,8-naphthyridin-2-yl)acetamide |

Carbonyl Reduction and Amidation

Carbonyl Reduction: The carbonyl group of the acetamide moiety can be reduced to a methylene (B1212753) group, converting the acetamide into a substituted ethylamine. This reduction is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH4) in an ethereal solvent like THF. This reaction would transform this compound into 2-(1,8-Naphthyridin-2-yl)ethan-1-amine, providing a route to a different class of derivatives.

Amidation: While this compound is itself an amide, further amidation reactions can be envisaged starting from its corresponding carboxylic acid, 2-(1,8-Naphthyridin-2-yl)acetic acid. This carboxylic acid could be coupled with a variety of primary or secondary amines using standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt). This would yield a library of diverse amide derivatives.

| Starting Material | Reaction | Reagent/Conditions | Expected Product |

| This compound | Carbonyl Reduction | LiAlH4, THF | 2-(1,8-Naphthyridin-2-yl)ethan-1-amine |

| 2-(1,8-Naphthyridin-2-yl)acetic acid | Amidation | R1R2NH, DCC/HOBt or EDC/HOBt | N-R1,N-R2-2-(1,8-naphthyridin-2-yl)acetamide |

Functionalization of the Naphthyridine Ring System

The 1,8-naphthyridine ring is an electron-deficient aromatic system, which influences its reactivity towards various reagents. The existing acetamido substituent at the 2-position will direct further substitution on the ring.

Electrophilic Aromatic Substitution Reactions

The 1,8-naphthyridine ring is generally deactivated towards electrophilic aromatic substitution due to the presence of two electron-withdrawing nitrogen atoms. However, the acetamido group at the 2-position is an activating, ortho-, para-directing group. In the context of the 1,8-naphthyridine ring, this would direct incoming electrophiles to the positions ortho and para to the acetamido group, which are the 3- and 4-positions, as well as the 7-position. The relative reactivity of these positions would depend on the specific electrophile and reaction conditions. Studies on the methylation of 2-amino-1,8-naphthyridine derivatives have shown that substitution can occur at various positions on the naphthyridine ring, indicating that the amino group activates the ring towards electrophilic attack. nih.gov

| Reaction | Reagent/Conditions | Expected Major Product(s) |

| Nitration | HNO3, H2SO4 | 2-(3-Nitro-1,8-naphthyridin-2-yl)acetamide and/or 2-(7-Nitro-1,8-naphthyridin-2-yl)acetamide |

| Halogenation | Br2, FeBr3 | 2-(3-Bromo-1,8-naphthyridin-2-yl)acetamide and/or 2-(7-Bromo-1,8-naphthyridin-2-yl)acetamide |

Nucleophilic Aromatic Substitution Reactions

The electron-deficient nature of the 1,8-naphthyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by electron-withdrawing groups or bearing a good leaving group. For instance, a chloro substituent at the 2-position of 1,8-naphthyridine readily undergoes substitution with various nucleophiles. The synthesis of 2-chloro-3-formyl-1,8-naphthyridine from N-(pyridin-2-yl)acetamide highlights a route to introduce a leaving group on the naphthyridine ring. ekb.eg This chloro derivative can then be reacted with nucleophiles like amines or alkoxides. For example, treatment of a 2-chloro-1,8-naphthyridine (B101967) derivative with an amine in a suitable solvent would be expected to yield the corresponding 2-amino-1,8-naphthyridine derivative.

| Starting Material | Nucleophile | Reagent/Conditions | Expected Product |

| 2-Chloro-1,8-naphthyridine derivative | Amine (RNH2) | Heat, Solvent (e.g., NMP) | 2-(Alkylamino)-1,8-naphthyridine derivative |

| 2-Chloro-1,8-naphthyridine derivative | Alkoxide (RO⁻) | NaOR, ROH | 2-Alkoxy-1,8-naphthyridine derivative |

Metalation and Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including 1,8-naphthyridines. To perform these reactions, a halogen substituent is typically introduced onto the naphthyridine ring, most commonly a bromine or iodine atom. This halo-naphthyridine can then be coupled with a variety of partners, such as boronic acids (Suzuki coupling), terminal alkynes (Sonogashira coupling), or organozinc reagents (Negishi coupling). There are reports on the successful use of palladium-catalyzed cross-coupling reactions for the synthesis of substituted 1,7-naphthyridines, demonstrating the applicability of this methodology to the broader naphthyridine family. nih.gov It is therefore highly probable that a bromo-substituted derivative of this compound could undergo such coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

| Reaction Type | Coupling Partner | Catalyst/Conditions | Expected Product |

| Suzuki Coupling | Arylboronic acid (ArB(OH)2) | Pd(PPh3)4, Base (e.g., Na2CO3) | 2-(Aryl-substituted-1,8-naphthyridin-2-yl)acetamide |

| Sonogashira Coupling | Terminal alkyne (RC≡CH) | Pd(PPh3)2Cl2, CuI, Base (e.g., Et3N) | 2-(Alkynyl-substituted-1,8-naphthyridin-2-yl)acetamide |

Cycloaddition Reactions Involving the Naphthyridine Core

The electron-deficient nature of the pyridine rings within the 1,8-naphthyridine system suggests its potential to participate in cycloaddition reactions, particularly as a dienophile or a heterodienic component. While the broader class of aza-aromatic compounds is known to undergo such reactions, specific examples directly involving the 1,8-naphthyridine core are not extensively documented in the literature. However, related naphthyridine isomers, such as 1,5-naphthyridines, have been shown to participate in aza-Diels-Alder reactions. For instance, the Lewis acid-catalyzed Povarov reaction has been used to synthesize 1,2,3,4-tetrahydro-1,5-naphthyridine (B1311120) derivatives in a regio- and stereoselective manner. nih.gov This suggests that under appropriate conditions, the 1,8-naphthyridine ring could potentially undergo [4+2] cycloadditions, leading to the formation of fused or bridged ring systems. The acetamide side chain at the 2-position could influence the electronic properties and steric accessibility of the naphthyridine core, thereby modulating its reactivity in such transformations.

Heterocyclic Ring Transformations

The 1,8-naphthyridine nucleus can serve as a versatile precursor for the synthesis of more complex, fused heterocyclic systems. These transformations often involve the condensation of a reactive group on the naphthyridine ring with a suitable bifunctional molecule.

One notable example is the construction of the 6H-indolo[2,3-b] rsc.orgnih.govnaphthyridine system. acs.org This transformation involves the cyclization of a suitably substituted 1,8-naphthyridine derivative, leading to the formation of a new five-membered ring fused to the naphthyridine core. Such transformations are significant as they expand the chemical space accessible from simple 1,8-naphthyridine precursors, offering new scaffolds for biological evaluation.

Another approach to heterocyclic ring transformation involves the derivatization of a pre-functionalized 1,8-naphthyridine. For instance, starting from 6-nitro-2-morpholino-1,8-naphthyridine-4-carboxylic acid, a series of new heterocyclic derivatives can be synthesized. uobaghdad.edu.iqresearchgate.net These transformations often involve reactions at the periphery of the naphthyridine ring system, leading to the attachment of new heterocyclic moieties. uobaghdad.edu.iqresearchgate.net

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

| 6-Nitro-2-morpholino-1,8-naphthyridine-4-carboxylic acid | Thionyl chloride, then N,N-diethylethylenediamine | 2-(Diethylamino)ethyl 6-nitro-2-morpholino-1,8-naphthyridine-4-carboxamide | Not Reported | researchgate.net |

| 6-Amino-2-morpholino-1,8-naphthyridine-4-carboxylic acid | Acetic anhydride | 6-Acetamido-2-morpholino-1,8-naphthyridine-4-carboxylic acid | Good | uobaghdad.edu.iq |

Regioselectivity and Stereoselectivity in Derivatization Processes

The regioselectivity of reactions involving the 1,8-naphthyridine ring is a critical aspect, as the two nitrogen atoms influence the electron density and reactivity of the carbon atoms in the scaffold. The Friedländer reaction, a classical method for synthesizing quinolines and naphthyridines, often exhibits issues with regioselectivity when unsymmetrical ketones are used. ekb.eg However, modern synthetic methods have been developed to achieve high regioselectivity.

A notable example is the catalyst-free, three-component domino reaction of glutaraldehyde, malononitrile, and β-ketoamides in ethanol, which affords functionalized rsc.orgnih.govnaphthyridine derivatives with high regio- and stereoselectivity. rsc.org This method highlights the possibility of controlling the orientation of substituents on the newly formed ring.

Furthermore, direct functionalization of the 1,8-naphthyridine core can also proceed with high regioselectivity. A transition metal-free α-methylation of 1,8-naphthyridines using DMSO as the methyl source has been developed. rsc.org This reaction is highly chemoselective and provides efficient access to 2-methyl-1,8-naphthyridines, demonstrating that specific positions on the naphthyridine ring can be targeted.

While stereoselectivity is a key consideration in many synthetic transformations, its specific relevance to the derivatization of an already formed this compound would primarily depend on the nature of the reaction. For instance, if the acetamide side chain were to be modified to introduce a chiral center, or if a reaction at the naphthyridine core created a new stereocenter, then the stereochemical outcome would be of paramount importance. The aforementioned aza-Diels-Alder reaction for 1,5-naphthyridines, for example, proceeds in a stereoselective manner. nih.gov

Coordination Chemistry of 2 1,8 Naphthyridin 2 Yl Acetamide

Ligand Properties of the 1,8-Naphthyridine (B1210474) Moiety

The 1,8-naphthyridine ring system is a well-known chelating ligand in coordination chemistry. Its two nitrogen atoms, positioned in separate rings, can act as a binucleating ligand, capable of binding two metal centers in close proximity. nih.gov Generally, 1,8-naphthyridine and its derivatives can coordinate to metal ions in several ways: as a monodentate ligand through one of the nitrogen atoms, as a chelating bidentate ligand to a single metal center, or as a bridging ligand between two or more metal centers. nih.gov The specific coordination mode is influenced by factors such as the metal ion's preferred geometry, the presence of other ligands, and the steric and electronic effects of substituents on the naphthyridine ring.

Coordination Modes of the Acetamide (B32628) Nitrogen and Carbonyl Oxygen

The acetamide group (–NH–C=O) introduces additional potential donor sites: the amide nitrogen and the carbonyl oxygen. In principle, this allows for several coordination possibilities for the entire 2-(1,8-Naphthyridin-2-yl)acetamide ligand. It could coordinate through:

The two nitrogen atoms of the naphthyridine ring.

One naphthyridine nitrogen and the carbonyl oxygen, forming a chelate ring.

One naphthyridine nitrogen and the amide nitrogen, although this is less common.

Bridging between metal centers using a combination of its donor atoms.

The planarity of the molecule is also a significant factor. In a related compound, N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide, the acetamide group is nearly coplanar with the naphthyridine ring, with a small dihedral angle. nih.govnih.gov This structural feature could facilitate chelation involving both the naphthyridine and acetamide moieties.

Formation of Metal Complexes with Transition Metals

While no specific studies on the synthesis of transition metal complexes with this compound were found, general methods for creating such complexes are well-established.

Synthesis and Characterization of Metal Chelates

Typically, the synthesis of such metal chelates would involve reacting the ligand with a suitable transition metal salt (e.g., chlorides, nitrates, or acetates) in an appropriate solvent. The resulting complexes would then be isolated and characterized using a suite of analytical techniques, including elemental analysis, FT-IR and NMR spectroscopy, and mass spectrometry to confirm their composition and structure.

Stoichiometry and Stability of Coordination Compounds

The metal-to-ligand stoichiometry in these complexes could vary, forming species such as ML, ML₂, or M₂L₂, where M is the metal and L is the ligand. The stability of these coordination compounds in solution would be assessed, often using techniques like UV-Vis spectrophotometry to monitor changes over time or under different conditions. The formation of stable complexes is a prerequisite for many of their potential applications.

Spectroscopic Signatures of Complex Formation (e.g., UV-Vis, NMR, EPR)

Upon coordination to a metal ion, the spectroscopic properties of the ligand are expected to change significantly.

UV-Vis Spectroscopy: The electronic absorption spectra would likely show shifts in the π-π* and n-π* transition bands of the naphthyridine ring and acetamide group upon complexation. New bands corresponding to metal-to-ligand charge transfer (MLCT) or d-d transitions (for transition metals with d-electrons) might also appear.

NMR Spectroscopy: In the ¹H NMR spectrum, the chemical shifts of protons near the coordination sites (e.g., protons on the naphthyridine ring and the N-H proton of the acetamide) would be expected to shift upon binding to a metal.

EPR Spectroscopy: For complexes involving paramagnetic metal ions (e.g., Cu(II), Mn(II)), Electron Paramagnetic Resonance (EPR) spectroscopy would be a crucial tool to probe the electronic environment of the metal center and provide information on the geometry of the complex.

X-ray Crystallographic Analysis of Metal-Ligand Architectures

The definitive method for elucidating the precise three-dimensional structure of these metal complexes would be single-crystal X-ray diffraction. This technique would provide unambiguous information on:

The coordination number and geometry of the metal center.

The specific atoms of the ligand that are bonded to the metal.

The bond lengths and angles within the coordination sphere.

For instance, crystallographic data for a co-crystal of the related N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide with acetic acid has been reported, providing detailed structural parameters for the core molecule. nih.gov Similar detailed analysis for metal complexes of this compound would be essential for a complete understanding of its coordination chemistry.

Theoretical Studies of Metal-Ligand Bonding and Electronic Structure

A comprehensive review of the scientific literature did not yield specific theoretical studies, such as Density Functional Theory (DFT) calculations or detailed molecular orbital analyses, on the metal-ligand bonding and electronic structure of complexes involving the specific ligand this compound. While computational studies have been conducted on structurally related 1,8-naphthyridine and acetamide derivatives, this particular compound has not been the subject of dedicated theoretical investigation according to the available search results.

Theoretical studies are crucial for a deep understanding of the coordination properties of a ligand. Such studies can provide valuable insights into:

Optimized Geometries: Predicting the most stable three-dimensional arrangement of the ligand and its metal complexes, including bond lengths and angles.

Metal-Ligand Bond Strength: Quantifying the interaction energy between the metal center and the donor atoms of the ligand.

Electronic Structure: Describing the distribution of electrons within the molecule and the nature of the frontier molecular orbitals (HOMO and LUMO), which are critical for understanding the reactivity and spectroscopic properties of the complexes.

Charge Distribution: Analyzing the partial charges on each atom to understand the electrostatic interactions and the degree of covalent versus ionic character in the metal-ligand bonds.

Although no specific data tables or detailed research findings for this compound can be presented, it is instructive to consider the types of theoretical approaches generally applied to similar systems. For instance, DFT has become a powerful tool in computational coordination chemistry for its balance of accuracy and computational cost. Methods like Natural Bond Orbital (NBO) analysis are often employed to probe the nature of the donor-acceptor interactions between the ligand's orbitals and the metal's orbitals.

Future theoretical investigations on this compound and its metal complexes would be invaluable to the field, offering a predictive framework to complement experimental findings and guide the design of new functional materials and catalysts.

Mechanistic Biological Interactions of 2 1,8 Naphthyridin 2 Yl Acetamide

Investigation of Molecular Targets and Binding Mechanisms

The interaction of small molecules with specific biological targets is fundamental to their pharmacological effects. For the 1,8-naphthyridine (B1210474) class of compounds, various molecular targets have been identified through in vitro studies.

Enzyme Inhibition/Activation Studies (In Vitro)

While no specific in vitro enzyme inhibition or activation studies have been published for 2-(1,8-Naphthyridin-2-yl)acetamide, numerous other 1,8-naphthyridine derivatives have been demonstrated to modulate enzyme activity. A prominent example is the inhibition of DNA gyrase and topoisomerase II by nalidixic acid and its analogs, a foundational discovery in the development of quinolone antibiotics. nih.govjapsonline.com More recent research has shown that certain 1,8-naphthyridine derivatives can inhibit other enzymes, such as InhA, a key enzyme in Mycobacterium tuberculosis, and efflux pumps in multi-resistant bacteria. nih.govrsc.org Additionally, some halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives have shown potent inhibitory activity against carbonic anhydrase and alkaline phosphatase isozymes. researchgate.net

Table 1: In Vitro Enzyme Inhibition by 1,8-Naphthyridine Derivatives

| Derivative Class | Target Enzyme(s) | Observed Effect |

| Nalidixic acid and analogs | DNA Gyrase, Topoisomerase II | Inhibition |

| 1,8-Naphthyridine-3-carbonitrile analogues | InhA (M. tuberculosis) | Inhibition |

| Halogen-substituted 1,8-naphthyridine-3-carboxamides | Carbonic Anhydrase, Alkaline Phosphatase | Inhibition |

| 1,8-Naphthyridine derivatives | NorA and MepA efflux pumps | Inhibition |

This table summarizes findings for various 1,8-naphthyridine derivatives, as no data is available for this compound.

Receptor Binding Assays (In Vitro)

The scientific literature lacks specific in vitro receptor binding data for this compound. However, extensive research has been conducted on other 1,8-naphthyridine derivatives, particularly in the context of cannabinoid and adrenergic receptors. A number of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives have been shown to possess a high affinity for the CB2 receptor, with some compounds exhibiting K_i values in the low nanomolar range and high selectivity over the CB1 receptor. nih.gov Furthermore, novel derivatives of 7-amino-2-hydroxy-4-morpholinomethyl-1,8-naphthyridine have been synthesized and evaluated as β-adrenergic receptor antagonists. nih.gov These studies indicate that the 1,8-naphthyridine scaffold is a versatile platform for developing receptor-selective ligands.

Table 2: In Vitro Receptor Binding Affinity of 1,8-Naphthyridine Derivatives

| Derivative Class | Target Receptor | Binding Affinity (K_i) |

| 1,8-Naphthyridin-4(1H)-on-3-carboxamides | Cannabinoid Receptor 2 (CB2) | 5.5 - 44 nM |

| 7-Hydroxy-2-N-ethoxycarbonylpiperazine-1,8-naphthyridine | β1-Adrenergic Receptor | High Affinity |

| 7-Hydroxy-2-piperazine-1,8-naphthyridine | β1-Adrenergic Receptor | High Affinity |

This table summarizes findings for various 1,8-naphthyridine derivatives, as no data is available for this compound.

DNA/RNA Interaction Studies

There are no published studies on the direct interaction of this compound with DNA or RNA. However, the ability of certain 1,8-naphthyridine derivatives to interact with nucleic acids is a known aspect of their biological activity. Some derivatives are recognized as DNA intercalators, binding between adjacent base pairs of double-stranded DNA. scite.ai This intercalation can alter the DNA conformation, subsequently inhibiting DNA replication and transcription, which is a proposed mechanism for their anticancer effects. scite.ai The foundational 1,8-naphthyridine, nalidixic acid, exerts its antibacterial effects by inhibiting DNA gyrase, an enzyme crucial for DNA replication. japsonline.com

Cellular Pathway Modulation in Research Models (In Vitro)

The interaction of a compound with its molecular target(s) ultimately leads to the modulation of cellular pathways. Understanding these effects is crucial for elucidating the compound's mechanism of action at a cellular level.

Analysis of Cellular Uptake and Subcellular Localization

Specific data regarding the cellular uptake and subcellular localization of this compound is not available in the current scientific literature. However, studies on other 1,8-naphthyridine derivatives have utilized their fluorescent properties to investigate their distribution within cells. For instance, certain novel 1,8-naphthyridine derivatives have been designed as fluorescent probes that can target and localize within specific organelles such as mitochondria, lipid droplets, lysosomes, and the endoplasmic reticulum in living cells. nih.gov These studies highlight that the 1,8-naphthyridine scaffold can be modified to control the subcellular distribution of the resulting compounds. nih.gov

Modulation of Protein-Protein Interactions

There is no information available on the modulation of protein-protein interactions by this compound. The modulation of protein-protein interactions (PPIs) is an emerging area in drug discovery, and while various chemical scaffolds are being investigated as PPI inhibitors or stabilizers, there is no specific mention of 1,8-naphthyridine derivatives being extensively studied for this purpose in the reviewed literature. nih.gov

Influence on Gene Expression Profiles

There are no published studies that have investigated the effects of this compound on gene expression profiles. Research on other 1,8-naphthyridine derivatives has indicated a wide range of biological effects, including antimicrobial, antiviral, and anticancer activities, which are inherently linked to alterations in gene expression. nih.gov However, without specific experimental data for this compound, any discussion on its impact on cellular transcription would be purely speculative.

Proteomic and Metabolomic Approaches for Target Identification in Research Contexts

Similarly, the scientific literature lacks any studies that have employed proteomic or metabolomic approaches to identify the molecular targets of this compound. These powerful techniques are crucial for elucidating the mechanism of action of novel compounds by identifying changes in the cellular proteome and metabolome upon treatment. While such studies have been conducted for other novel compounds, this specific acetamide (B32628) derivative has not yet been the subject of such an investigation.

Biophysical Characterization of Ligand-Target Interactions (e.g., SPR, ITC)

The biophysical characterization of the interaction between this compound and any potential biological targets has not been reported. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are instrumental in quantifying the binding affinity and thermodynamics of ligand-target interactions. The synthesis and structural characterization of some 1,8-naphthyridine derivatives have been documented, but this has not extended to the detailed biophysical analysis of this compound with any specific protein or nucleic acid targets. nih.gov

While the broader class of 1,8-naphthyridine compounds continues to be an active area of research, with studies exploring their synthesis and potential therapeutic applications, the specific derivative this compound remains uncharacterized in terms of its detailed molecular and cellular interactions. ekb.egresearchgate.netnih.gov Future research is required to elucidate the biological activity and mechanistic underpinnings of this particular compound.

Structure Activity Relationship Sar Studies for 2 1,8 Naphthyridin 2 Yl Acetamide Analogs in Academic Research

Systematic Modification of the Acetamide (B32628) Side Chain and its Impact on Biological Interaction

The acetamide moiety at the 2-position of the 1,8-naphthyridine (B1210474) ring offers a prime location for structural variation to modulate biological activity. Research has explored modifications to both the acyl and amino components of this side chain to understand their roles in target binding.

Alterations to the N-substituent of the acetamide group can significantly influence the compound's properties. For instance, in a series of pyrazolopyrimidines, a related scaffold, N,N-disubstitution of the terminal acetamide was found to be a viable strategy for introducing chemical diversity without compromising affinity for the translocator protein (TSPO). This suggests that for 2-(1,8-naphthyridin-2-yl)acetamide analogs, varying the substituents on the nitrogen atom could be a key strategy to fine-tune activity and pharmacokinetic properties.

Functionalization of the Naphthyridine Ring System and its Effect on Target Binding

A notable example of this is seen in studies of 2-amino-1,8-naphthyridine derivatives, which are closely related to the acetamide counterparts. Research has demonstrated that the introduction of methyl groups to the naphthyridine ring significantly enhances the binding affinity for cytosine opposite an apurinic/apyrimidinic (AP) site in DNA duplexes. The binding affinity was found to increase with the number of methyl groups, following the order: 2-amino-1,8-naphthyridine (AND) < 2-amino-7-methyl-1,8-naphthyridine (AMND) < 2-amino-5,7-dimethyl-1,8-naphthyridine (ADMND) < 2-amino-5,6,7-trimethyl-1,8-naphthyridine (ATMND). nih.gov Thermodynamic analysis revealed that the increased affinity is primarily due to a reduction in the loss of binding entropy upon the introduction of methyl groups, highlighting the importance of hydrophobic interactions in the binding process. nih.gov

The position of the substituent on the naphthyridine ring is also crucial. For instance, in a series of pentacyclic benzimidazole derivatives incorporating a 1,8-naphthyridine moiety, the position of an amino side chain on the pentacyclic skeleton strongly influenced the antiproliferative activity. mdpi.com This underscores the importance of a systematic exploration of different substitution patterns on the naphthyridine ring to optimize biological activity.

Isosteric Replacements within the this compound Scaffold

Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. This involves substituting a functional group with another that has similar steric and electronic properties.

Within the this compound scaffold, the acetamide group is a key candidate for isosteric replacement. The amide bond can be replaced by a variety of other functional groups, such as a reversed amide, a thioamide, or various five-membered heterocyclic rings like oxadiazoles or thiazoles, to alter the molecule's hydrogen bonding capabilities, metabolic stability, and conformational preferences. u-tokyo.ac.jp For example, the bioisosteric replacement of an acylureido moiety with a malonamido or a pyridinoylamido group in an indolin-2-one scaffold led to potent and selective Aurora-B inhibitors.

The naphthyridine ring itself can also be a subject of scaffold hopping, where the entire heterocyclic core is replaced by another with similar spatial arrangement of key functionalities. This approach can lead to the discovery of novel chemical classes with improved properties. The principle of bioisosterism is a powerful tool for navigating chemical space and optimizing drug-like properties. dntb.gov.ua

Conformational Rigidity and Flexibility in Relation to Biological Activity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. The degree of conformational rigidity or flexibility in this compound analogs can significantly impact their ability to bind to a target receptor or enzyme.

Conformational restriction, or the rigidification of a flexible molecule, is a widely used strategy in drug design. By reducing the number of accessible conformations, the entropic penalty of binding can be minimized, potentially leading to enhanced potency and selectivity. This can be achieved by introducing cyclic structures or other conformationally constraining elements. For instance, in the development of HIV integrase inhibitors, conformational restriction of a flexible amide-containing ligand led to more potent compounds.

Design Principles for Enhanced Selectivity in Research Probes

The development of selective research probes is essential for elucidating the function of specific biological targets. Based on the SAR studies of this compound and its analogs, several design principles can be formulated to enhance selectivity.

One key principle is the exploitation of specific interactions within the target's binding site. By systematically modifying the substituents on both the acetamide side chain and the naphthyridine ring, it is possible to introduce functionalities that form favorable interactions with specific residues in the target protein, while potentially introducing unfavorable interactions with off-target proteins.

Finally, the use of computational modeling and structure-based drug design can provide valuable insights into the binding modes of these compounds and guide the rational design of more selective analogs. By combining synthetic chemistry with computational approaches, it is possible to accelerate the development of highly selective research probes based on the this compound scaffold.

Advanced Analytical Methodologies for 2 1,8 Naphthyridin 2 Yl Acetamide in Research Environments

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the separation of 2-(1,8-Naphthyridin-2-yl)acetamide from starting materials, byproducts, and degradants, as well as for its purification and purity assessment.

High-Performance Liquid Chromatography (HPLC) with various detection methods

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of non-volatile compounds like this compound. The polarity endowed by the amide and naphthyridine nitrogen atoms makes it well-suited for reversed-phase HPLC.

A typical HPLC method would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in a mixture.

Various detection methods can be coupled with HPLC for the analysis of this compound:

UV-Visible Detection: The aromatic 1,8-naphthyridine (B1210474) ring system is expected to exhibit strong absorbance in the ultraviolet (UV) region. A photodiode array (PDA) detector can be used to acquire the full UV spectrum of the eluting peaks, which aids in peak identification and purity assessment. The wavelength of maximum absorbance (λmax) for the naphthyridine core would be selected for sensitive detection.

Fluorescence Detection: If the compound exhibits native fluorescence upon excitation at a suitable wavelength, a fluorescence detector can offer higher sensitivity and selectivity compared to UV detection, especially in complex matrices.

Mass Spectrometry (HPLC-MS): Coupling HPLC with a mass spectrometer provides structural information and allows for the unambiguous identification of the compound based on its mass-to-charge ratio (m/z). This is particularly valuable for confirming the identity of impurities and degradation products.

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm and 280 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to its expected low volatility and potential for thermal degradation. Therefore, derivatization is typically required to convert the polar N-H group of the amide into a more volatile and thermally stable functional group.

A common derivatization strategy is silylation , where a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is used to replace the active hydrogen on the amide nitrogen with a trimethylsilyl (B98337) (TMS) group. nih.govomicsonline.org This derivatization decreases the polarity and increases the volatility of the analyte, making it amenable to GC analysis. nih.govomicsonline.org

Once derivatized, the compound can be separated on a non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane). The separated derivative is then introduced into a mass spectrometer, where it is ionized (typically by electron ionization, EI), and the resulting fragmentation pattern provides a "fingerprint" for structural elucidation and confirmation. nih.govomicsonline.org

Table 2: Example GC-MS Conditions for Analysis of Silylated this compound

| Parameter | Value |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (2 min hold), then 15 °C/min to 300 °C (5 min hold) |

| MS Transfer Line | 290 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 50-550 m/z |

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC, requiring minimal sample and solvent volumes. nih.gov The separation in CE is based on the differential migration of charged species in an electric field. libretexts.org For this compound, its analysis would likely be performed using Capillary Zone Electrophoresis (CZE) or Micellar Electrokinetic Chromatography (MEKC).

In CZE , the separation is governed by the charge-to-size ratio of the analytes. libretexts.org The naphthyridine nitrogens can be protonated in an acidic buffer, imparting a positive charge on the molecule and allowing it to migrate towards the cathode. The separation efficiency in CZE is typically very high, enabling the resolution of closely related impurities.

MEKC is a mode of CE that allows for the separation of both neutral and charged analytes. technologynetworks.com It involves the addition of a surfactant (e.g., sodium dodecyl sulfate, SDS) to the buffer at a concentration above its critical micelle concentration. The resulting micelles act as a pseudostationary phase, and separation is achieved based on the partitioning of the analyte between the aqueous buffer and the micelles. This technique would be particularly useful for separating this compound from any non-ionizable impurities.

Detection in CE is most commonly performed using UV-Visible absorbance, similar to HPLC.

Quantitative Analysis in Research Matrices (e.g., cell lysates, biological media)

To understand the biological activity and disposition of this compound in research settings, robust quantitative methods are required to measure its concentration in complex biological matrices such as cell lysates and cell culture media.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological fluids due to its exceptional sensitivity, selectivity, and specificity. researchgate.netnih.gov

A typical LC-MS/MS method for this compound would involve:

Sample Preparation: This is a critical step to remove proteins and other matrix components that can interfere with the analysis. Techniques such as protein precipitation (e.g., with acetonitrile or methanol), liquid-liquid extraction, or solid-phase extraction (SPE) would be employed. An internal standard (ideally a stable isotope-labeled version of the analyte) is added at the beginning of the sample preparation process to correct for any analyte loss during extraction and for variations in instrument response. nih.gov

Chromatographic Separation: A fast LC gradient is often used to rapidly separate the analyte from matrix components and reduce ion suppression.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole selects the precursor ion (the protonated molecule, [M+H]+, of this compound), which is then fragmented in the second quadrupole (collision cell). The third quadrupole selects a specific product ion for detection. The transition from the precursor ion to the product ion is highly specific to the analyte, providing excellent selectivity and minimizing interferences from the biological matrix. waters.com

Table 3: Exemplar LC-MS/MS Parameters for Quantification of this compound

| Parameter | Value |

| Sample Preparation | Protein precipitation with acetonitrile (3:1 v/v) |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Analyte) | To be determined experimentally (e.g., m/z of [M+H]+ → product ion) |

| MRM Transition (IS) | To be determined experimentally (e.g., m/z of [IS+H]+ → product ion) |

Development of Spectrophotometric Assays

A simple quantitative assay could be developed by measuring the absorbance of the compound at its λmax in a suitable solvent. A calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations. However, this method is susceptible to interference from other UV-absorbing compounds in the sample matrix.

To improve specificity, a derivatization reaction that produces a colored product could be developed. For instance, a reaction that specifically targets the naphthyridine ring or the amide group to yield a chromophore with a unique absorbance in the visible region would enhance the selectivity of the assay. The development of such an assay would require significant research to identify a suitable derivatization agent and optimize the reaction conditions.

Future Directions and Research Opportunities for 2 1,8 Naphthyridin 2 Yl Acetamide

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The future synthesis of 2-(1,8-Naphthyridin-2-yl)acetamide and its analogs is likely to move beyond traditional methods, focusing on efficiency, cost-effectiveness, and environmental responsibility. Research in this area can be directed toward two main goals: developing entirely new synthetic routes and optimizing existing ones through sustainable practices.

A plausible conventional route to this compound could be adapted from the synthesis of similar compounds, such as N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide. This would involve the reaction of a 2-amino-1,8-naphthyridine precursor with an acetylating agent like acetic anhydride (B1165640). nih.gov However, future research should explore more innovative and sustainable alternatives.

One promising approach is the use of eco-friendly reaction media. For instance, the Friedländer annulation, a key reaction for forming the naphthyridine ring system from 2-aminonicotinaldehyde, has been successfully performed in Polyethylene Glycol-400 (PEG-400). researchgate.net This solvent is reusable, non-toxic, and can facilitate catalyst-free conditions, leading to shorter reaction times and high yields. researchgate.net Another avenue involves the use of energy-efficient techniques. Ultrasound irradiation has been shown to significantly improve reaction rates and yields in the synthesis of various heterocyclic compounds, including 1,8-naphthyridine (B1210474) derivatives. researchgate.net These "green chemistry" approaches minimize waste and energy consumption, aligning with modern standards for chemical synthesis.

| Methodology | Description | Potential Advantages | Reference |

| Friedländer Annulation in PEG-400 | Synthesis of the 1,8-naphthyridine core from 2-aminopyridine-3-carboxaldehyde in a reusable, eco-friendly solvent. | Catalyst-free, shorter reaction times, good yields, reusable solvent. | researchgate.net |

| Ultrasound-Assisted Synthesis | Use of ultrasonic irradiation to accelerate chemical reactions for creating naphthyridine derivatives. | Higher reaction rates, improved yields, energy efficiency. | researchgate.net |

| Vilsmeier-Haack Cyclization | A method used to synthesize chloro-substituted 1,8-naphthyridine intermediates, which can be further functionalized. | Provides access to versatile chemical intermediates for further derivatization. | researchgate.net |

Future work should focus on adapting these sustainable methods for the large-scale and library synthesis of this compound derivatives to facilitate broader biological screening.

Deeper Mechanistic Elucidation of Biological Interactions at the Atomic Level

While the broader 1,8-naphthyridine class is known for a range of biological activities, including anticancer and anti-inflammatory effects, the specific molecular targets of this compound are not well defined. nih.gov Future research must prioritize the detailed investigation of its mechanism of action at an atomic resolution.

Drawing parallels from structurally similar compounds can provide initial hypotheses. For example, 2-(1,8-Naphthyridin-2-yl)phenol (2-NP), which differs only by a hydroxyl group instead of the acetamide (B32628) group, is a known enhancer of STAT1 transcriptional activity. caymanchem.com It selectively potentiates IFN-γ-induced signaling without affecting other pathways like STAT3 or NF-κB. caymanchem.com It is plausible that this compound could interact with similar signaling proteins. Other naphthyridine derivatives have been identified as inhibitors of key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and various protein kinases. nih.govrsc.org

To move beyond speculation, rigorous experimental and computational studies are required. Techniques such as X-ray co-crystallography can provide a static, high-resolution picture of the compound bound to its protein target, revealing the precise binding orientation and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions). Computational molecular docking and molecular dynamics simulations can complement this by modeling the binding pose and assessing the stability of the compound-protein complex, as has been done for other naphthyridine analogs targeting enzymes like enoyl-ACP reductase in mycobacterium. rsc.orgrsc.org These computational methods also allow for the prediction of how structural modifications to the acetamide scaffold might enhance binding affinity and selectivity. researchgate.net

| Potential Target Class | Example from Similar Compounds | Investigative Techniques | Reference |

| Signal Transducers (e.g., STAT proteins) | 2-(1,8-Naphthyridin-2-yl)phenol enhances STAT1 activity. | Reporter gene assays, Western blotting for protein phosphorylation, Co-immunoprecipitation. | caymanchem.com |

| Kinases | Various naphthyridines inhibit protein kinases. | Kinase activity assays, Kinome-wide screening panels. | nih.gov |

| Cholinesterases | 8-hydroxy-2,7-naphthyridin-2-ium salts inhibit AChE and BChE. | Enzyme inhibition assays (Ellman's method), Molecular docking. | rsc.org |

| Bacterial Enzymes (e.g., InhA) | 1,8-naphthyridine-3-carbonitrile analogs inhibit M. tuberculosis. | Minimum Inhibitory Concentration (MIC) assays, Molecular dynamics simulations. | rsc.org |

Development of this compound as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate a specific protein or biological pathway. The development of this compound into such a tool hinges on demonstrating its potency, selectivity, and well-characterized mechanism of action. The 1,8-naphthyridine scaffold has already proven its utility in this area; for instance, a highly selective inhibitor of Casein Kinase 2 (CK2), SGC-CK2-1, was developed from a naphthyridine core. researchgate.net

To establish this compound as a chemical probe, a systematic research workflow is necessary. First, its primary biological target must be identified and validated, as discussed in the previous section. Following this, its selectivity must be rigorously profiled against a broad panel of related proteins, such as a kinome-wide screen, to ensure it does not have significant off-target effects. researchgate.net

A crucial step in probe development is the creation of a negative control—a structurally similar molecule that is inactive against the intended target. researchgate.net This control helps to confirm that the observed biological effects are due to the specific interaction of the probe with its target and not some other, non-specific property of the chemical scaffold. For this compound, a negative control could potentially be designed by altering the acetamide group in a way that disrupts a key binding interaction, as predicted by molecular modeling.

Furthermore, the utility of the naphthyridine scaffold in creating fluorescent probes, such as the one developed for glucopyranoside, suggests that this compound could be modified to incorporate fluorophores. nih.gov This would enable its use in advanced bio-imaging techniques to visualize biological processes in real-time.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-test-learn cycle. researchgate.net These computational tools can be powerfully applied to the this compound scaffold to explore its chemical space and predict biological activities.

Future research should leverage AI/ML in several key areas:

De Novo Design: Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can design novel molecules from scratch. nih.govcrimsonpublishers.com These models could be trained on libraries of known active compounds to generate new 1,8-naphthyridine derivatives with optimized properties, potentially leading to compounds with higher potency or better selectivity than the parent molecule.

Activity and Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models, powered by ML algorithms like Random Forest (RF) or Support Vector Machines (SVM), can predict the biological activity of new compounds based on their chemical structures. nih.gov Furthermore, deep learning models can predict crucial ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to prioritize which virtual compounds should be synthesized and tested, thereby reducing the risk of late-stage failures. nih.gov

Virtual Screening and Target Identification: AI can significantly accelerate the process of finding biological targets. Deep learning models can predict docking scores or potential drug-target interactions (DTIs) much faster than traditional physics-based methods, enabling the rapid screening of vast compound libraries against numerous potential protein targets. mdpi.com

| AI/ML Application | Specific Tool/Technique | Purpose for this compound | Reference |

| De Novo Drug Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs) | Generate novel analogs with desired therapeutic properties. | nih.govcrimsonpublishers.com |

| Virtual Screening | Deep learning-based scoring functions (e.g., SIEVE-Score) | Accelerate the screening of virtual libraries to identify potent hits and potential biological targets. | mdpi.com |

| Property Prediction | Convolutional Neural Networks (CNNs), Graph Neural Networks (GNNs) | Predict ADMET properties, solubility, and potential toxicity of new derivatives. | nih.gov |

| Target Identification | Machine learning-based DTI prediction models | Integrate multiple data sources to predict the most likely protein targets. | mdpi.com |

The integration of AI/ML offers a path to more efficiently navigate the vast chemical space around the this compound core, focusing laboratory efforts on the most promising candidates. nih.gov

Investigation of Supramolecular Assemblies and Material Science Applications

The 1,8-naphthyridine ring system possesses intrinsic properties that make it an excellent building block for supramolecular chemistry and material science. The two nitrogen atoms in the ring system are strategically positioned to act as a chelating bidentate ligand, capable of coordinating with metal ions to form well-defined complexes. nih.gov The acetamide side chain in this compound provides additional hydrogen bond donor and acceptor sites, further enhancing its ability to form ordered, non-covalent assemblies.

A clear example of this potential is seen in the co-crystal structure formed between the related compound, N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide, and acetic acid. nih.gov In this structure, strong N—H···O and O—H···N hydrogen bonds link the two different molecules into layered units, demonstrating the robust self-assembly properties conferred by the combination of the naphthyridine core and the acetamide group. nih.gov

Future research could explore the formation of co-crystals of this compound with other molecules to modify its physicochemical properties, such as solubility and stability. Furthermore, its metal-coordinating ability could be harnessed to create novel materials. For example, coordination polymers or metal-organic frameworks (MOFs) incorporating this ligand could be designed to have interesting photophysical, electronic, or catalytic properties. The dynamic and responsive nature of supramolecular assemblies could also be exploited for applications in areas like drug delivery or stimuli-responsive materials. nih.gov

| Assembly Type | Key Interactions | Potential Application | Reference |

| Co-crystals | Hydrogen bonding (N—H···O, O—H···N) | Modification of physicochemical properties (solubility, stability). | nih.gov |

| Metal-Organic Complexes | N,N'-chelation to metal ions | Catalysis, photoluminescent materials, sensors. | nih.gov |

| Supramolecular Gels | Self-assembly through non-covalent forces | Drug delivery systems, smart materials. | nih.gov |

The investigation of these higher-order structures represents a promising, albeit less explored, frontier for this compound beyond its direct biological applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-(1,8-naphthyridin-2-yl)acetamide derivatives, and how can purity be optimized?

- Methodology : The synthesis typically involves acetylation of 7-amino-2-methyl-1,8-naphthyridine using acetic anhydride under inert conditions (e.g., nitrogen atmosphere). For example, stirring at room temperature for 1 hour yields ~78% crude product. Purification via slow solvent evaporation produces crystals suitable for X-ray analysis . To optimize purity, column chromatography (e.g., using dichloromethane/methanol) is recommended for removing byproducts like acetic acid co-crystals .

- Key Parameters : Monitor reaction progress via H NMR (e.g., δ = 8.86 ppm for NH protons) and confirm purity via single-crystal X-ray diffraction (R factor ≤ 0.05) .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

- Methodology : Data collection employs X-ray diffraction (e.g., Rigaku R-AXIS RAPID, λ = 0.71075 Å, ω-scan mode). Absorption corrections use multi-scan techniques (ABSCOR). Structural refinement leverages SHELXL for least-squares minimization against , with hydrogen atoms constrained to idealized positions .

- Critical Metrics : Acceptable refinement thresholds include , , and a goodness-of-fit (S) near 1.0 .

Advanced Research Questions

Q. How can hydrogen-bonding networks in co-crystals of this compound be resolved, and what implications do they have for stability?

- Methodology : Analyze intermolecular interactions (e.g., O–H⋯N, N–H⋯O) using SHELXL-refined hydrogen-bond geometries. For example, O(3)⋯N(2) distances of 2.782 Å and angles of 173.1° indicate strong hydrogen bonds stabilizing layered crystal structures .

- Data Interpretation : Use DIAMOND software to visualize packing diagrams. Weak C–H⋯N contacts (e.g., 2.666 Å) may explain challenges in chromatographic separation of co-crystal components .

Q. What strategies address contradictions in crystallographic data, such as unexpected dihedral angles or anisotropic displacement parameters?

- Methodology : Re-examine refinement constraints (e.g., isotropic vs. anisotropic treatment of atoms). For example, full-matrix refinement of geometric parameters using SHELXL resolves discrepancies in dihedral angles (e.g., 8.5° between naphthyridine and acetamide planes) .

- Troubleshooting : Validate against literature coordination modes of 1,8-naphthyridine ligands (e.g., monodentate vs. bridging) .

Q. How can computational modeling complement experimental data in predicting the biological activity of this compound derivatives?

- Methodology : Perform docking studies targeting receptors like STAT1 or TYK2, leveraging structural data (e.g., coplanar acetamide groups with RMSD = 0.072 Å) . Validate predictions using in vitro assays (e.g., IFN-γ proliferation inhibition in cancer cells) .

- Limitations : Cross-check with experimental values and bioavailability data to avoid overestimating activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.